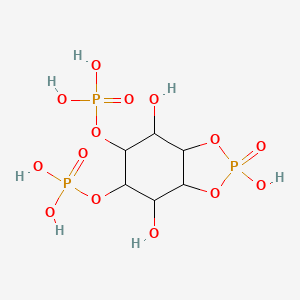
Inositol cyclic trisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inositol cyclic trisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H13O14P3 and its molecular weight is 402.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cellular Signaling and Calcium Mobilization
Inositol cyclic trisphosphate plays a crucial role in the mobilization of calcium ions from intracellular stores. It is synthesized from inositol 1,4,5-trisphosphate by specific kinases and has been shown to exhibit potency in stimulating calcium release in various cell types, including platelets and neuronal cells. Research indicates that this compound can mobilize calcium with a potency comparable to its non-cyclic counterpart, suggesting similar functional roles in cellular signaling pathways .
Enzymatic Activity and Substrate Specificity
Recent studies have highlighted the substrate promiscuity of inositol 1,4,5-trisphosphate kinases. By employing chemical biology techniques such as crystallography and fluorescence polarization binding assays, researchers have identified novel substrates for these kinases. This discovery opens avenues for developing new therapeutic agents targeting specific enzymatic pathways influenced by this compound .
Table 1: Enzymatic Activity of this compound Kinases
Pharmacological Implications
This compound's ability to influence calcium signaling has significant pharmacological implications. For instance, modulation of its pathways can affect vascular smooth muscle contraction and relaxation. Studies have shown that cyclic GMP can inhibit the action of inositol 1,4,5-trisphosphate by phosphorylating its receptors, thereby regulating intracellular calcium levels . This interaction suggests potential therapeutic targets for conditions related to vascular function.
Neurobiology and Synaptic Transmission
In the context of neurobiology, this compound is implicated in synaptic transmission and plasticity. Its presence has been associated with increased membrane conductance and neurotransmitter release in neuronal cells. Experimental evidence indicates that it can enhance synaptic responses when injected into specific neuronal models .
Case Study: Neuronal Response to this compound
A study involving Limulus ventral photoreceptors demonstrated that injection of this compound resulted in a five-fold increase in membrane conductance compared to non-cyclic forms. This finding underscores its potential role as a potent modulator of synaptic activity .
Biochemical Synthesis and Characterization
The synthesis of this compound from its non-cyclic precursor has been achieved using water-soluble carbodiimides. High-performance liquid chromatography (HPLC) has been utilized for the isolation and characterization of this compound, confirming its structure through various spectroscopic methods such as 31P NMR spectroscopy .
Table 2: Synthesis Yield of this compound
Propiedades
Número CAS |
99102-88-2 |
|---|---|
Fórmula molecular |
C6H13O14P3 |
Peso molecular |
402.08 g/mol |
Nombre IUPAC |
(2,4,7-trihydroxy-2-oxo-5-phosphonooxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-6-yl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O14P3/c7-1-3(17-21(9,10)11)4(18-22(12,13)14)2(8)6-5(1)19-23(15,16)20-6/h1-8H,(H,15,16)(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
BRKGTEDJKDFURA-UHFFFAOYSA-N |
SMILES |
C1(C2C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O2)O)O |
SMILES canónico |
C1(C2C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O2)O)O |
Sinónimos |
IN-1,2-cTP inositol cyclic trisphosphate inositol-1,2-cyclic-4,5-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















